molecular formula C12H12O2 B1668125 3-Butylidenephthalide CAS No. 551-08-6

3-Butylidenephthalide

Cat. No. B1668125
CAS RN: 551-08-6
M. Wt: 188.22 g/mol
InChI Key: WMBOCUXXNSOQHM-FLIBITNWSA-N
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Description

3-Butylidenephthalide is a phthalic anhydride derivative identified in Ligusticum chuanxiong Hort . It is a bioactive phthalide compound of Chuanxiong rhizoma, a Chinese herbal medicine used for treating headaches .


Synthesis Analysis

3-Butylidenephthalide has been synthesized using various methods. For instance, a study reported the use of whole-cell biocatalysts for obtaining 3-butyl-3-hydroxyphthalide, which is the metabolite formulated during mammalian metabolism of 3-n-butylidenephthalide . The product yield reached 97.6% when Aspergillus candidus AM 386 was used as the biocatalyst .


Molecular Structure Analysis

The molecular formula of 3-Butylidenephthalide is C12H12O2 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Phthalides, including 3-Butylidenephthalide, have been characterized from several plant families. Isotopic labeling has established the biosynthesis of phthalides via linkage of acetate units forming polyketide intermediates . Chemical transformations of monomeric phthalides have included oxidation, reduction, addition, elimination, and cycloaddition reactions .


Physical And Chemical Properties Analysis

The molecular weight of 3-Butylidenephthalide is 188.22 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The log P value of tested compounds was in the range of 2.09–3.38 .

Scientific Research Applications

Microbial Synthesis and Fungistatic Activity

3-Butylidenephthalide and its metabolites have been explored for their potential fungistatic activity. A study by Gach et al. (2021) demonstrated the synthesis of 3-butyl-3-hydroxyphthalide using whole-cell biocatalysts, with impressive yields when using specific strains of fungi. This compound showed significant activity against Candida albicans, suggesting its potential application in antifungal therapies.

Treatment of Neurological Diseases

3-N-Butylphthalide (NBP), a derivative of 3-Butylidenephthalide, has shown promise in treating neurological diseases. According to Chen et al. (2019), NBP aids in reconstructing microcirculation, protecting mitochondrial function, inhibiting oxidative stress, and preventing neuronal apoptosis. It has been effectively used in ischemic stroke and shows potential in treating Alzheimer's disease, vascular dementia, Parkinson's disease, and other neurodegenerative conditions.

Anticancer Potential

n-Butylidenephthalide (BP) has been identified as a potential anti-cancer agent. Research by Wu and Chen (2019) has shown its effectiveness in treating various cancer diseases. They developed a targeting-based approach using riboflavin-immobilized iron oxide magnetic nanoparticles to deliver BP to cancer cells, enhancing treatment efficiency and reducing necessary dosages.

Neuroprotective Effects

NBP and its derivatives have been extensively studied for their neuroprotective effects. Abdoulaye and Guo (2016) highlighted how NBP promotes better outcomes post-stroke and has a multitargeted action on mechanisms such as oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. It offers a new therapeutic approach for various neurological conditions.

Anti-tumor and Apoptosis Induction

The anti-tumor effects of n-Butylidenephthalide on hepatocellular carcinoma cells have been explored. Chen et al. (2008) found that it induces apoptosis in these cells, suggesting its potential clinical use for improving the prognosis of hepatocellular carcinoma.

Vasorelaxant Properties

Butylidenephthalide has been investigated for its vasorelaxant properties, particularly in rat aortas. A study by Ko et al. (1998) revealed its selective anti-anginal effects without impacting blood pressure, indicating its potential application in cardiovascular treatments.

Endoplasmic Reticulum Stress in Cancer Therapy

The role of BP in inducing endoplasmic reticulum stress and apoptosis in prostate cancer cells was examined by Chiu et al. (2012). Their findings suggest that BP-induced cytotoxicity in these cells is mediated by ER stress, presenting a new avenue for cancer therapy.

Safety And Hazards

3-Butylidenephthalide is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

Research suggests that 3-Butylidenephthalide could support chemotherapy for glioma . It has also been tested for its anti-CSC effects, showing potential to inhibit the proliferation of patient-derived ALDH1+/CD44+ cells without affecting normal cells .

properties

IUPAC Name

(3Z)-3-butylidene-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBOCUXXNSOQHM-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993698
Record name (3Z)-3-butylidene-2-benzofuran-1(3H)-one
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; pervasive warm spicy aroma
Record name 3-Butylidenephthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in oils, soluble (in ethanol)
Record name 3-Butylidenephthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.080-1.117
Record name 3-Butylidenephthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

3-Butylidenephthalide

CAS RN

72917-31-8, 551-08-6
Record name (Z)-3-Butylidenephthalide
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Record name Butylidenephthalide
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Record name 1(3H)-Isobenzofuranone, 3-butylidene-
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Record name (3Z)-3-butylidene-2-benzofuran-1(3H)-one
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Record name 3-butylidenephthalide
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Record name 3-BUTYLIDENEPHTHALIDE, (Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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